Methyl triphenylacetate
Overview
Description
Triphenylacetic acid methyl ester, also known as methyl triphenylacetate, is an organic compound with the molecular formula C21H20O2. It is an ester derivative of triphenylacetic acid, where the carboxyl group is esterified with methanol. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylacetic acid methyl ester can be synthesized through the esterification of triphenylacetic acid with methanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction can be represented as follows:
Triphenylacetic acid+MethanolH2SO4Triphenylacetic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Triphenylacetic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to triphenylacetic acid and methanol in the presence of a strong acid or base.
Photolysis: Under photochemical conditions, the compound can undergo α,α-elimination to form carbene intermediates.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Photolysis: UV light and methanol are used to induce photochemical reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Triphenylacetic acid and methanol.
Photolysis: Biphenyl, methyl α-methoxyphenylacetate, methyl benzoate, and methoxydiphenylmethane.
Scientific Research Applications
Triphenylacetic acid methyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Photochemistry: The compound is studied for its photochemical properties and the generation of carbene intermediates.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of triphenylacetic acid methyl ester involves its reactivity under different conditions:
Hydrolysis: The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of triphenylacetic acid and methanol.
Comparison with Similar Compounds
Similar Compounds
Triphenylacetic acid: The parent compound of triphenylacetic acid methyl ester.
Triphenylmethanol: A related compound with a hydroxyl group instead of an ester group.
Uniqueness
Triphenylacetic acid methyl ester is unique due to its ester functional group, which imparts different reactivity compared to its parent acid and related alcohol. Its ability to undergo photolysis to generate carbene intermediates is a distinctive feature .
Properties
IUPAC Name |
methyl 2,2,2-triphenylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-23-20(22)21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGOQUZHRVSLML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282812 | |
Record name | methyl triphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-21-0 | |
Record name | NSC28082 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl triphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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